molecular formula C22H21NO2 B2864226 2-(4-Ethoxyanilino)-1-(4-phenylphenyl)ethanone CAS No. 326610-29-1

2-(4-Ethoxyanilino)-1-(4-phenylphenyl)ethanone

Cat. No. B2864226
CAS RN: 326610-29-1
M. Wt: 331.415
InChI Key: CIPBJOOMGDKSSV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in a molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the molecular structure .


Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound such as melting point, boiling point, solubility, reactivity, etc .

Scientific Research Applications

Nanotechnology

Lastly, in nanotechnology, this compound could be investigated for its ability to form nanoscale structures. The phenyl groups might facilitate self-assembly processes, leading to the creation of nanofibers or nanoparticles with specific applications in drug delivery or imaging.

This analysis is speculative and based on the chemical structure of 2-(4-Ethoxyanilino)-1-(4-phenylphenyl)ethanone . Actual applications would require extensive empirical research to confirm these potentials. The web search did not yield specific current applications, indicating that this may be a novel area of research .

Mechanism of Action

If the compound is biologically active, its mechanism of action is studied. This involves understanding how the compound interacts with biological systems and produces its effects .

properties

IUPAC Name

2-(4-ethoxyanilino)-1-(4-phenylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-2-25-21-14-12-20(13-15-21)23-16-22(24)19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-15,23H,2,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPBJOOMGDKSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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